

# An In-depth Technical Guide to the Dibenzoazepine Derivative AZ-1355

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## Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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## Introduction

**AZ-1355** is a novel dibenzoazepine derivative identified as a potent lipid-lowering agent with additional anti-platelet aggregation properties. Its chemical designation is ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate. This document provides a comprehensive overview of the available technical information regarding **AZ-1355**, including its chemical structure, mechanism of action, and reported biological effects.

## Core Chemical and Physical Data

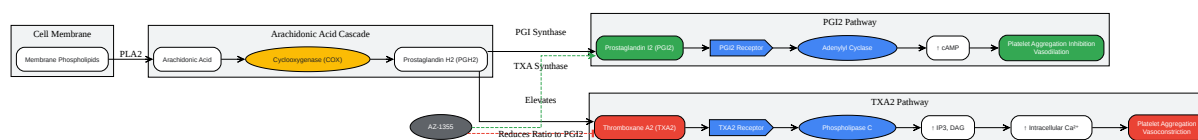
Property	Value
Chemical Name	ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate
CAS Number	75451-07-9
Molecular Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>4</sub>
Molecular Weight	299.32 g/mol

## Mechanism of Action

The primary mechanism of action of **AZ-1355** is the modulation of the balance between prostaglandin I<sub>2</sub> (PGI<sub>2</sub>), also known as prostacyclin, and thromboxane A<sub>2</sub> (TXA<sub>2</sub>). Specifically, **AZ-1355** is reported to elevate the PGI<sub>2</sub>/TXA<sub>2</sub> ratio. This shift in the PGI<sub>2</sub>/TXA<sub>2</sub> balance is crucial for its therapeutic effects. PGI<sub>2</sub> is a potent vasodilator and an inhibitor of platelet aggregation, while TXA<sub>2</sub> is a vasoconstrictor and a promoter of platelet aggregation. By increasing the relative levels of PGI<sub>2</sub>, **AZ-1355** exerts its anti-platelet and potentially its lipid-lowering effects.

## Signaling Pathway

The following diagram illustrates the signaling pathway of Prostaglandin I<sub>2</sub> (PGI<sub>2</sub>) and Thromboxane A<sub>2</sub> (TXA<sub>2</sub>), which is the target of **AZ-1355**'s activity. **AZ-1355** acts to increase the PGI<sub>2</sub>/TXA<sub>2</sub> ratio, thereby promoting anti-platelet and vasodilatory effects while reducing pro-thrombotic and vasoconstrictive signals.



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Caption: Signaling pathway of PGI<sub>2</sub> and TXA<sub>2</sub>, modulated by **AZ-1355**.

## Preclinical Data

- Lipid-Lowering Effects:

- **AZ-1355** has been shown to lower serum total cholesterol in Triton-treated hyperlipidemic mice.
- In dietary hyperlipidemic rats, it reduces both serum total cholesterol and triglycerides.
- Studies in golden hamsters indicated a reduction in serum, liver, and cardiac lipids.
- **AZ-1355** was also observed to improve the beta/alpha-lipoprotein ratio and increase HDL cholesterol in hamsters.
- The lipid-lowering profile of **AZ-1355** appears to be distinct from that of the reference compound, clofibrate.
- Anti-Platelet Aggregation:
  - **AZ-1355** inhibits platelet aggregation in vivo.

Note: Specific quantitative data from these preclinical studies are not publicly available in the searched literature. The information is derived from the abstract of a 1981 study published in *Atherosclerosis*.

## Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of **AZ-1355** are not available in the public domain. Based on general chemical synthesis principles for similar compounds, a likely synthetic route would involve:

- Formation of the Dibenzoxazepine Core: This would typically be achieved through a cyclization reaction involving appropriately substituted precursors.
- Introduction of the Methoxy Group: Methoxylation at the 4-position could be carried out using a suitable methylating agent.
- Esterification: The final step would involve the introduction of the ethyl carboxylate group at the 8-position, possibly through a carboxylation reaction followed by esterification.

For the preclinical studies, standard animal models of hyperlipidemia (e.g., Triton-induced or diet-induced) and platelet aggregation would have been used. However, without access to the

full research publications, specific details on dosages, administration routes, and analytical methods cannot be provided.

## Conclusion

**AZ-1355** is a dibenzoxazepine derivative with a dual mechanism of action, targeting both lipid metabolism and platelet aggregation. Its ability to modulate the PGI<sub>2</sub>/TXA<sub>2</sub> ratio makes it an interesting compound for further investigation in the context of cardiovascular and metabolic diseases. While the foundational preclinical data is promising, a full understanding of its therapeutic potential would require access to more detailed quantitative data and comprehensive experimental protocols. This guide provides a summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in **AZ-1355** and related compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662766#az-1355-dibenzoxazepine-derivative-structure>]

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